molecular formula C21H22N4O4S B2979101 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 898605-82-8

2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2979101
CAS No.: 898605-82-8
M. Wt: 426.49
InChI Key: LEEGRVXUZBIJAA-UHFFFAOYSA-N
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Description

“2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxybenzyl group: This step may involve nucleophilic substitution reactions.

    Thioether formation: This can be done by reacting the triazine derivative with a thiol compound.

    Acetamide formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, triazine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” would need to be determined through experimental studies.

Medicine

In medicinal chemistry, compounds like this are investigated for their therapeutic potential. They may be evaluated for their ability to interact with specific biological targets, such as enzymes or receptors, and their efficacy in treating diseases.

Industry

In the industrial sector, triazine derivatives are used in the production of dyes, herbicides, and other specialty chemicals. Their stability and reactivity make them valuable in various applications.

Mechanism of Action

The mechanism of action of “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, triazine derivatives may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide
  • 2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of “2-((6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide” lies in its specific substituents, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.

Properties

IUPAC Name

2-[[6-[(4-ethoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-3-29-16-9-7-14(8-10-16)11-18-20(27)23-21(25-24-18)30-13-19(26)22-15-5-4-6-17(12-15)28-2/h4-10,12H,3,11,13H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEGRVXUZBIJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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